6-Bromo-4-fluoroquinoline
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Overview
Description
6-Bromo-4-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family It is characterized by the presence of bromine and fluorine atoms at the 6th and 4th positions of the quinoline ring, respectively
Mechanism of Action
Target of Action
6-Bromo-4-fluoroquinoline is a derivative of quinolone, a class of compounds that are widely used as active pharmaceutical ingredients . The primary targets of quinolones are the bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them effective targets for antibacterial agents .
Mode of Action
Quinolones interact with their targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the activity of DNA gyrase and DNA topoisomerase IV, preventing the bacteria from replicating its DNA and leading to cell death .
Biochemical Pathways
The action of quinolones affects the biochemical pathways involved in bacterial DNA replication. By inhibiting DNA gyrase and DNA topoisomerase IV, quinolones disrupt the process of DNA supercoiling, a critical step in DNA replication . This disruption prevents the bacteria from replicating, thereby inhibiting its growth and proliferation .
Pharmacokinetics
Quinolones, in general, are known for their good oral bioavailability and broad tissue distribution . These properties contribute to their effectiveness as antibacterial agents.
Result of Action
The molecular effect of this compound’s action is the inhibition of bacterial DNA replication, leading to bacterial cell death . On a cellular level, this results in the effective elimination of bacterial infections. Quinolones have been used to treat a variety of infections, including urinary tract infections, respiratory infections, and certain types of gastrointestinal infections .
Action Environment
The action of this compound, like other quinolones, can be influenced by various environmental factors. For instance, the presence of metal cations such as magnesium and calcium can interfere with the activity of quinolones . Additionally, the pH of the environment can affect the absorption and distribution of quinolones in the body . Understanding these factors is crucial for optimizing the use of this compound and other quinolones in clinical settings.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in Pd-catalysed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride group . This suggests that 6-Bromo-4-fluoroquinoline could potentially interact with various enzymes and proteins in a biochemical context, although specific interactions have not been reported.
Cellular Effects
Given its chemical structure and reactivity, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can participate in Pd-catalysed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride group . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the bromination of 4-fluoroquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained to optimize the yield .
Industrial Production Methods: For industrial-scale production, the process may involve multiple steps, including the preparation of intermediates. For example, starting from 4-fluoroaniline, the compound can be synthesized through a series of reactions involving cyclization, halogenation, and purification steps. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .
Scientific Research Applications
6-Bromo-4-fluoroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Material Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
- 4-Bromo-6-fluoroquinoline
- 6-Bromo-8-fluoroquinoline
- 5,6,8-Trifluoroquinoline
Comparison: 6-Bromo-4-fluoroquinoline is unique due to the specific positioning of the bromine and fluorine atoms, which influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Properties
IUPAC Name |
6-bromo-4-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVFPKGAAGLDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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